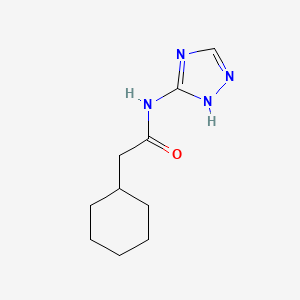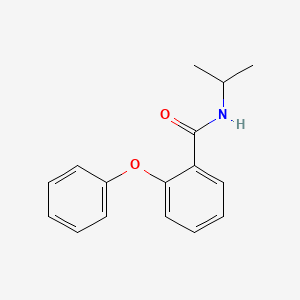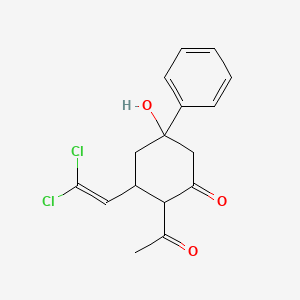
2-acetyl-3-(2,2-dichlorovinyl)-5-hydroxy-5-phenylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(2,2-dichlorovinyl)-5-hydroxy-5-phenylcyclohexanone is a useful research compound. Its molecular formula is C16H16Cl2O3 and its molecular weight is 327.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0476498 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds, such as 3-azabicyclo [3.3.1] nonanones derivatives, demonstrate significant biological activities against various fungal and bacterial strains. These compounds are synthesized through reactions involving ketones, aldehydes, and ammonium acetate, showcasing the chemical flexibility and potential pharmaceutical applications of complex structures similar to the one you're interested in (Mazimba & Mosarwa, 2015).
Antimicrobial and Antioxidant Properties of Phenolic Compounds
Phenolic compounds, such as chlorogenic acid, exhibit a wide range of health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds are explored for their potential in treating metabolic syndrome and as natural preservatives in food products, demonstrating the utility of complex organic compounds in both healthcare and food industries (Santana-Gálvez et al., 2017).
Countercurrent Separation Techniques for Plant Metabolites
The purification of phenylethanoid glycosides and iridoids, which are known for their important biological activities, through countercurrent separation techniques illustrates the importance of advanced chemical separation methods in isolating and studying complex organic compounds for scientific research (Luca et al., 2019).
Application in Catalysis and Material Science
The study of cyclohexane oxidation to produce ketone-alcohol oil, an important process in the industrial manufacture of materials like nylon, highlights the role of complex organic compounds in catalysis and material science. Such research provides insights into optimizing industrial processes for material production (Abutaleb & Ali, 2021).
Antiviral Agents and Biomarker Development
Research into acyclic nucleoside phosphonate analogues for treating viral infections demonstrates the application of complex chemical structures in developing antiviral agents and understanding their mechanisms of action. Additionally, the study of human urinary carcinogen metabolites as biomarkers for tobacco and cancer research shows the potential of chemical compounds in diagnostic and therapeutic development (Naesens et al., 1997; Hecht, 2002).
Eigenschaften
IUPAC Name |
2-acetyl-3-(2,2-dichloroethenyl)-5-hydroxy-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-10(19)15-11(7-14(17)18)8-16(21,9-13(15)20)12-5-3-2-4-6-12/h2-7,11,15,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARBWCJOHCSGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC(CC1=O)(C2=CC=CC=C2)O)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R*,3S*)-7-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5590317.png)
![N-[2-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5590322.png)
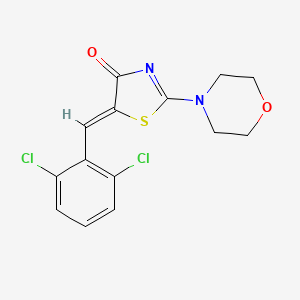
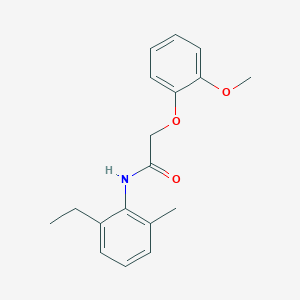
![N-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590355.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5590360.png)
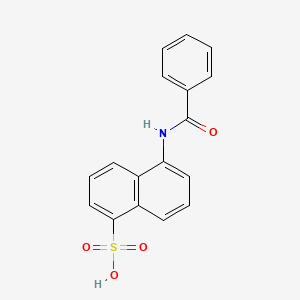
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]acetamide](/img/structure/B5590371.png)
![2-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5590375.png)
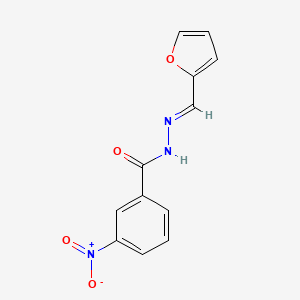
![(3S*,4S*)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5590416.png)
![{2-methoxy-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5590425.png)
